molecular formula C7H7NO3S B1321851 6-(Methylsulfonyl)nicotinaldehyde CAS No. 1221792-08-0

6-(Methylsulfonyl)nicotinaldehyde

Cat. No. B1321851
M. Wt: 185.2 g/mol
InChI Key: CFNNBWFFIJXFND-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)nicotinaldehyde is a chemical compound that is related to various nicotinic derivatives with potential applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss 6-(Methylsulfonyl)nicotinaldehyde, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 6-(Methylsulfonyl)nicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds such as nicotinum methane sulfonate (NMS) from nicotine and methane sulfonic acid is described, highlighting a simple approach to the preparation of nicotinic derivatives . Another paper discusses the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron, starting from 2-chloronicotinic acid and proceeding through sulfhydrylation by thiourea . These methods suggest that the synthesis of 6-(Methylsulfonyl)nicotinaldehyde could potentially involve similar starting materials and reactions, such as sulfonation and condensation steps.

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin, have been characterized, providing insights into the possible conformation of the 6-(Methylsulfonyl) group in nicotinaldehyde derivatives . Additionally, the comparison of molecular conformations of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives offers a perspective on how substituents on the nicotinic ring can influence the overall molecular torsion and geometry .

Chemical Reactions Analysis

The catalytic activity of NMS in the synthesis of 2-amino-3-cyanopyridines is an example of the chemical reactivity of nicotinic derivatives . This suggests that 6-(Methylsulfonyl)nicotinaldehyde could also participate in similar chemical reactions, potentially acting as a catalyst or intermediate in the synthesis of pyridine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic derivatives can be inferred from the characterization of NMS, which includes NMR, FT-IR, acidity measurements, and elemental analysis . These techniques provide a comprehensive understanding of the functional groups present and their influence on the compound's properties. The solubility, acidity, and potential for hydrogen bonding are important factors that could also be relevant to 6-(Methylsulfonyl)nicotinaldehyde.

Scientific Research Applications

Antiviral Activity Research

6-(Methylsulfonyl)nicotinaldehyde, a derivative of nicotinaldehyde, has been explored in antiviral research. A study demonstrated its application in synthesizing heterocyclic compounds with potential antiviral activities against HSV1 and HAV (Attaby et al., 2007).

Synthetic Chemistry

This compound has been used in the innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids. This synthesis process has significant implications in the field of organic chemistry (Pratap et al., 2007).

Enzyme Research

In enzyme research, nicotinaldehyde derivatives like 6-(Methylsulfonyl)nicotinaldehyde play a role in inhibiting enzymes like nicotinamide deamidase. Such inhibition is essential in understanding enzyme mechanisms and potential therapeutic applications (Yan & Sloan, 1987).

Electropolymerization Studies

Electropolymerization studies involving compounds like 5-methylphenazonium methylsulphate have used derivatives of nicotinaldehyde, highlighting their role in developing advanced materials (Curulli et al., 1997).

Bioactive Compound Research

Research in bioactive compounds has utilized 6-(Methylsulfonyl)nicotinaldehyde derivatives for synthesizing new polyketides with unique properties, such as lipid-lowering activities (Yu et al., 2019).

Nonlinear Optical Material Research

The compound's derivatives have been synthesized for applications in nonlinear optical materials, demonstrating its versatility in material science (Chou et al., 1996).

Biological Activity Studies

Its derivatives have been studied for their biological activities, particularly in inhibiting different types of enzymes, which is crucial for developing new pharmaceuticals (Özdemir et al., 2009).

Environmental Science

In environmental science, derivatives of 6-(Methylsulfonyl)nicotinaldehyde have been used in studying the biodegradation of herbicides like nicosulfuron, contributing to our understanding of environmental remediation (Zhao et al., 2015).

Safety And Hazards

The safety information for 6-(Methylsulfonyl)nicotinaldehyde indicates that it is dangerous . The hazard statements include H301 . Precautionary statements include P261;P280;P305+P351+P338;P304+P340;P405 .

properties

IUPAC Name

6-methylsulfonylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNBWFFIJXFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617080
Record name 6-(Methanesulfonyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfonyl)nicotinaldehyde

CAS RN

1221792-08-0
Record name 6-(Methanesulfonyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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